3,5-Dibromo-6-(trifluoromethyl)pyrazin-2-amine
Overview
Description
3,5-Dibromo-6-(trifluoromethyl)pyrazin-2-amine: is a chemical compound with the molecular formula C5H2Br2F3N3 and a molecular weight of 320.89 g/mol . This compound is characterized by the presence of bromine and trifluoromethyl groups attached to a pyrazine ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-6-(trifluoromethyl)pyrazin-2-amine typically involves the bromination of 6-(trifluoromethyl)pyrazin-2-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,5-Dibromo-6-(trifluoromethyl)pyrazin-2-amine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidized derivatives of the pyrazine ring.
Reduction Products: Reduced forms of the pyrazine ring.
Scientific Research Applications
Chemistry: 3,5-Dibromo-6-(trifluoromethyl)pyrazin-2-amine is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is explored for its potential as a pharmacophore in drug discovery. Its unique structure allows for the development of novel therapeutic agents targeting specific biological pathways .
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity makes it suitable for creating complex molecules with desired properties .
Mechanism of Action
The mechanism of action of 3,5-Dibromo-6-(trifluoromethyl)pyrazin-2-amine is primarily based on its ability to interact with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
3,5-Dibromo-2-chloropyrazine: Similar in structure but with a chlorine atom instead of a trifluoromethyl group.
3,5-Dibromo-6-methylpyrazin-2-amine: Contains a methyl group instead of a trifluoromethyl group.
3,5-Dibromo-6-(difluoromethyl)pyrazin-2-amine: Contains a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in 3,5-Dibromo-6-(trifluoromethyl)pyrazin-2-amine imparts unique electronic properties, enhancing its reactivity and binding affinity compared to similar compounds. This makes it particularly valuable in the development of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
3,5-dibromo-6-(trifluoromethyl)pyrazin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2F3N3/c6-2-1(5(8,9)10)12-4(11)3(7)13-2/h(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQZDYMNEPTFDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)N)Br)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728255 | |
Record name | 3,5-Dibromo-6-(trifluoromethyl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188929-78-3 | |
Record name | 3,5-Dibromo-6-(trifluoromethyl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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